(S)-3-氨基-3-(2,3-二甲氧基苯基)丙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

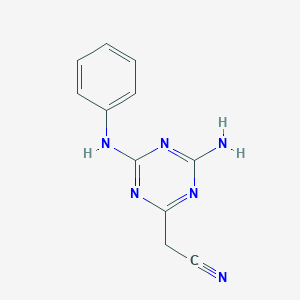

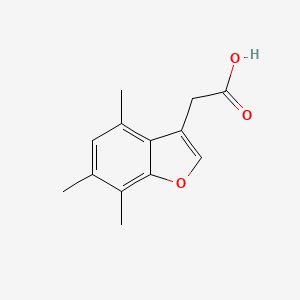

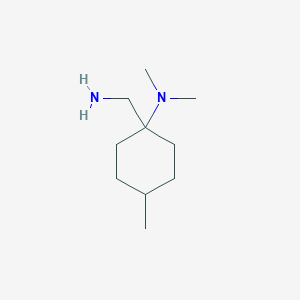

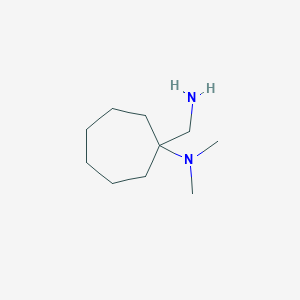

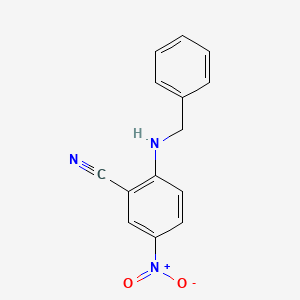

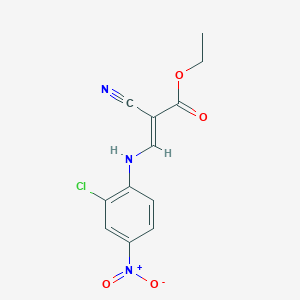

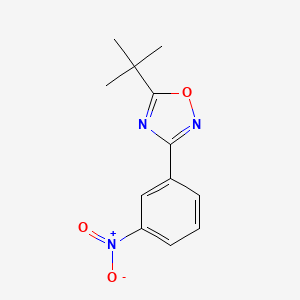

(S)-3-Amino-3-(2,3-dimethoxyphenyl)propanoic acid is a chiral amino acid derivative that has garnered interest due to its potential applications in the pharmaceutical and food industries. The compound's structure includes an amino group and a 2,3-dimethoxyphenyl group attached to a propanoic acid backbone. This structure is significant as it can be involved in various biochemical processes such as methylation, detoxication, and antioxidation .

Synthesis Analysis

The asymmetric synthesis of a closely related compound, (2S)- and (2R)-amino-3,3-dimethoxypropanoic acid, has been successfully achieved with a high overall yield of 91%. The key step in this synthesis involves the quenching of a chiral glycine titanium enolate with trimethyl orthoformate . This method could potentially be adapted for the synthesis of (S)-3-Amino-3-(2,3-dimethoxyphenyl)propanoic acid by introducing the appropriate phenyl group at the right stage of the synthesis.

Molecular Structure Analysis

The molecular structure of (S)-2-amino-3-(1H-indol-3-yl)propanoic acid, a compound with a similar backbone to our compound of interest, has been determined through X-ray crystallography. The crystal structure revealed that the indole ring is essentially planar and that the crystal is stabilized by hydrogen bonds. The protonated nitrogen atoms interact with the anions, acetic acid, and water molecules through N-H...O hydrogen bonds . This information provides insights into how the dimethoxyphenyl group in (S)-3-Amino-3-(2,3-dimethoxyphenyl)propanoic acid might influence the overall molecular geometry and intermolecular interactions.

Chemical Reactions Analysis

While specific chemical reactions of (S)-3-Amino-3-(2,3-dimethoxyphenyl)propanoic acid are not detailed in the provided papers, the general reactivity of amino acids can be inferred. Amino acids, including those with substituted phenyl groups, are known to participate in peptide bond formation, act as precursors to neurotransmitters, and undergo various enzymatic transformations in biological systems .

Physical and Chemical Properties Analysis

The physical and chemical properties of (S)-3-Amino-3-(2,3-dimethoxyphenyl)propanoic acid can be hypothesized based on the properties of similar compounds. For instance, the solubility, melting point, and stability of the compound could be influenced by the presence of the dimethoxyphenyl group. The compound's ability to form crystals suitable for X-ray analysis suggests a certain degree of stability and rigidity in its structure . Additionally, the presence of both amino and carboxylic acid functional groups would make the compound amphoteric, capable of reacting both as an acid and a base.

科学研究应用

1. 合成和不对称氢化

(S)-二甲氧基-1,2,3,4-四氢-3-异喹啉羧酸,是(S)-3-氨基-3-(2,3-二甲氧基苯基)丙酸的衍生物,已经以光学纯形式合成。该过程涉及Pictet-Spengler环闭合和使用手性膦配体系统的不对称氢化,突显了创造对映异构纯化合物的潜力 (O'Reilly, Derwin, & Lin, 1990)。

2. 抗氧化性能

合成新的(2,4-和3,4-二甲氧基苯基)-1,2,4-三唑的过程涉及使用(S)-3-氨基-3-(2,3-二甲氧基苯基)丙酸衍生物。这些化合物表现出显著的抗氧化活性,展示了它们在新型抗氧化剂开发中的潜力 (Dovbnya, Kaplaushenko, Frolova, & Pruglo, 2022)。

3. 天然产物的对映特异性合成

该化合物被用于对映特异性和立体选择性合成天然产物,如(+)-crispine A。这涉及Pictet-Spengler双环化反应,展示了该化合物在高效和选择性生产复杂天然产物中的作用 (Gurram et al., 2011)。

4. 晶体和分子结构分析

对N-邻苯二甲酰基-3-氨基-2-芳基丙酸泛酯衍生物的晶体和分子结构的研究,包括3,4-二甲氧基苯基变体,验证了合成策略的立体特异性,并有助于理解分子相互作用和构型 (Rolland et al., 2000)。

5. 药物研究中的生物评价

这种化合物及其衍生物已被合成并评估其对各种人类肿瘤细胞系的细胞毒性,揭示了在癌症治疗药物开发中的潜在应用 (Hu et al., 2005)。

6. 不对称生物催化

它已被用于对S-3-氨基-3-苯基丙酸进行不对称生物催化,这是一种重要的制药中间体,展示了它在通过微生物转化过程生产对映纯化合物中的作用 (Li et al., 2013)。

属性

IUPAC Name |

(3S)-3-amino-3-(2,3-dimethoxyphenyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO4/c1-15-9-5-3-4-7(11(9)16-2)8(12)6-10(13)14/h3-5,8H,6,12H2,1-2H3,(H,13,14)/t8-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZFWLSJPXJTSMZ-QMMMGPOBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C(CC(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1OC)[C@H](CC(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50426170 |

Source

|

| Record name | (3S)-3-Amino-3-(2,3-dimethoxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50426170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

752198-18-8 |

Source

|

| Record name | (3S)-3-Amino-3-(2,3-dimethoxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50426170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile](/img/structure/B1277100.png)

![{[(Benzylamino)carbonyl]amino}acetic acid](/img/structure/B1277104.png)